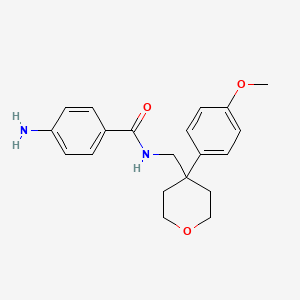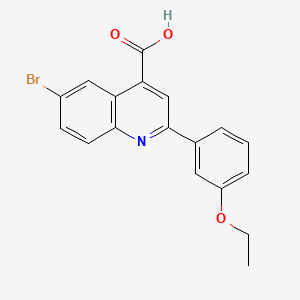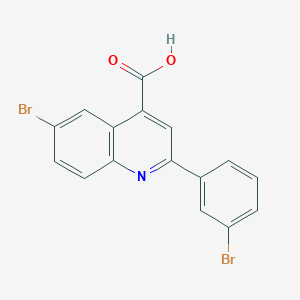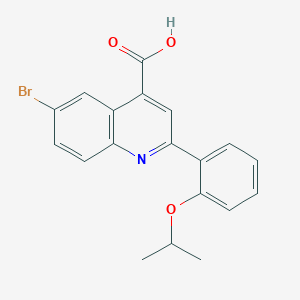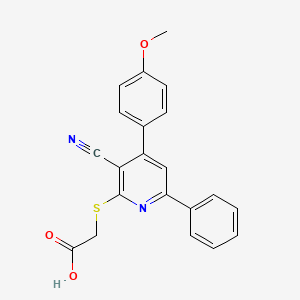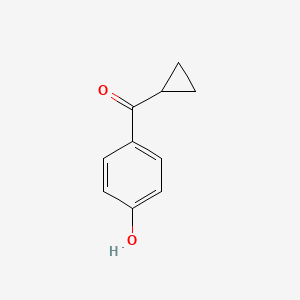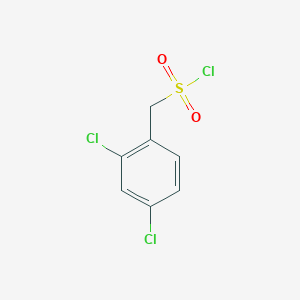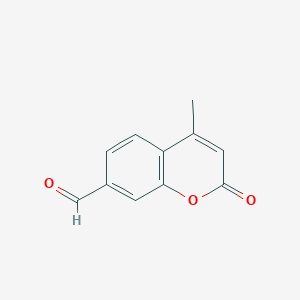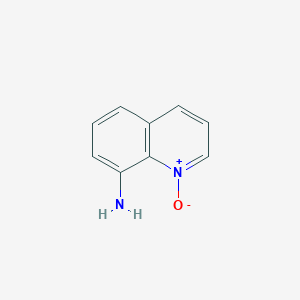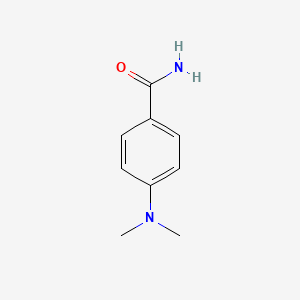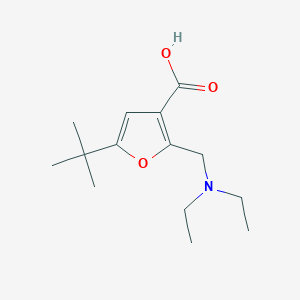
5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 5-tert-butylfuran-3-carboxylic acid involves several steps, including the reduction of acetoxymethyl derivatives to bis(hydroxymethyl)furans, further leading to bis(chloromethyl)furans. These intermediates can react with sodium diethyl phosphite in the presence of phosphorus-containing nucleophiles to form bis(phosphonomethyl)furans. Variations in the reactivity of chloromethyl groups adjacent to tert-butyl substituents highlight the significance of steric effects in chemical synthesis (Pevzner, 2002).
Molecular Structure Analysis
Analysis of molecular structure through techniques such as NMR spectroscopy and X-ray diffraction is crucial for understanding the spatial arrangement of atoms within 5-tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid and its derivatives. These analyses reveal the presence of furan rings, tert-butyl groups, and other substituents that define the compound's reactivity and interactions (Moriguchi et al., 2014).
Chemical Reactions and Properties
5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid and its derivatives undergo a variety of chemical reactions, demonstrating the compound's versatile chemical properties. These include reactions with nucleophilic agents, showcasing the compound's reactivity towards secondary amines, sodium butanethiolate, and O-nucleophiles, leading to the formation of substitution products and highlighting the compound's potential in synthetic organic chemistry (Pevzner, 2003).
Physical Properties Analysis
The physical properties of 5-tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid derivatives, such as solubility, melting point, and boiling point, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for various applications, including its behavior in reaction conditions and its role as an intermediate in organic synthesis.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are crucial for understanding how 5-tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid behaves in different chemical environments. Its reactivity with nucleophilic agents, for instance, showcases its utility in creating a diverse range of chemical products (Pevzner, 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Halomethyl Derivatives Synthesis : Research demonstrates the synthesis of halomethyl derivatives of furan-2-carboxylic acid and their reactions with nucleophiles, highlighting potential applications in organic synthesis and pharmaceuticals (Pevzner, 2003).
Biomass Derivation : A study discusses the production of acid chloride derivatives from biomass-derived compounds, including chloromethyl furfural, suggesting applications in biofuel and polymer production (Dutta, Wu, & Mascal, 2015).
Bis(Diethoxyphosphorylmethyl)furans : Research on bis(diethoxyphosphorylmethyl)furans, derived from acetoxymethyl derivatives of furan carboxylic acid, reveals insights into furan chemistry and potential industrial applications (Pevzner, 2002).
Organic Synthesis Applications
Furan Acetal Compounds : A study examining the heating of furan acetal compounds in the presence of tert-butyl peroxide suggests the possibility of isomeric esters of furan carboxylic acid, relevant in synthetic organic chemistry (Kul'nevich, Zelikman, & Tkachenko, 1976).
Furan Carboxylic Acids Synthesis : Research highlights the improved oxidation of bio-based furans into furan carboxylic acids, indicating applications in the fine chemical and polymer industries (Wen, Zhang, Zong, & Li, 2020).
Phosphorylated Derivatives Synthesis : Another study focuses on the synthesis of phosphorylated derivatives of halomethylfuroic acid esters, which could be useful in the development of new pharmaceuticals or chemical intermediates (Pevzner & Stepanova, 2020).
Potential Pharmaceutical Applications
Furan-Based Pharmaceuticals : The synthesis of furan-based compounds suggests potential applications in pharmaceuticals, particularly in the development of new drugs or therapeutic agents (Padwa, Brodney, & Lynch, 2003).
Chiral Auxiliary Applications : Research into chiral auxiliaries, including tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, suggests applications in asymmetric synthesis, relevant for pharmaceutical manufacturing (Studer, Hintermann, & Seebach, 1995).
Enzyme Cascade in Synthesis : A study on a one-pot enzyme cascade for furan carboxylic acids synthesis from 5-hydroxymethylfurfural indicates potential biotechnological applications in pharmaceuticals (Jia, Zong, Zheng, & Li, 2019).
Eigenschaften
IUPAC Name |
5-tert-butyl-2-(diethylaminomethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-6-15(7-2)9-11-10(13(16)17)8-12(18-11)14(3,4)5/h8H,6-7,9H2,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVAPHZJHSDVOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(O1)C(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345201 |
Source


|
| Record name | 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid | |
CAS RN |
436100-02-6 |
Source


|
| Record name | 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

